molecular formula C7H11N5O B13297817 5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B13297817
M. Wt: 181.20 g/mol
InChI Key: IFYQYCUOFQJLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the triazole and pyrrolidinone rings imparts unique chemical properties to the molecule, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one can be achieved through multiple synthetic pathways. One common method involves the reaction of a pyrrolidinone derivative with a triazole precursor under specific conditions. For instance, the reaction may involve the use of succinic anhydride and aminoguanidine hydrochloride as starting materials, followed by cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance reaction efficiency and yield . This method allows for the rapid synthesis of the compound under controlled conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the triazole or pyrrolidinone rings.

    Substitution: The amino group on the triazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce various functional groups onto the amino group.

Mechanism of Action

The mechanism of action of 5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The triazole ring can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is unique due to the combination of the triazole and pyrrolidinone rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

5-[(3-amino-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C7H11N5O/c8-7-9-4-12(11-7)3-5-1-2-6(13)10-5/h4-5H,1-3H2,(H2,8,11)(H,10,13)

InChI Key

IFYQYCUOFQJLQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1CN2C=NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.